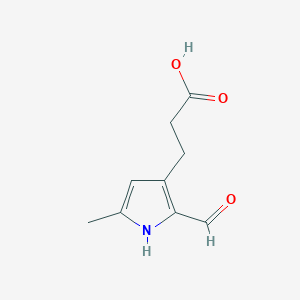
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This particular compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methanesulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide typically involves the following steps:
Halogenation: The starting material, 3-pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.
Sulfonylation: The halogenated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Halogenation: Using industrial halogenation reactors to introduce bromine and chlorine atoms efficiently.
Continuous Flow Sulfonylation: Employing continuous flow reactors to carry out the sulfonylation step, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Substitutes chlorine with fluorine, potentially altering its chemical properties.
N-(5-bromo-2-chloropyridin-3-yl)-N-(ethylsulfonyl)methanesulfonamide: Replaces the methyl group with an ethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H8BrClN2O4S2 |
|---|---|
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrClN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3 |
InChI-Schlüssel |
WXGYJRZJCKWXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)

![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)

![3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8647215.png)

![1-Phenyl-3,3-bis[(pyridin-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8647228.png)

